(R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol
CAS No.: 1354009-95-2
Cat. No.: VC6705663
Molecular Formula: C12H20N4O
Molecular Weight: 236.319
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354009-95-2 |
|---|---|
| Molecular Formula | C12H20N4O |
| Molecular Weight | 236.319 |
| IUPAC Name | (3R)-1-[6-(diethylamino)pyrimidin-4-yl]pyrrolidin-3-ol |
| Standard InChI | InChI=1S/C12H20N4O/c1-3-15(4-2)11-7-12(14-9-13-11)16-6-5-10(17)8-16/h7,9-10,17H,3-6,8H2,1-2H3/t10-/m1/s1 |
| Standard InChI Key | BKBJTJLPZGWWHR-SNVBAGLBSA-N |
| SMILES | CCN(CC)C1=NC=NC(=C1)N2CCC(C2)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol belongs to the class of pyrimidine derivatives, featuring a central pyrimidine ring substituted at the 4-position with a pyrrolidin-3-ol group and at the 6-position with a diethylamino group. The (R)-configuration at the pyrrolidine ring’s 3-hydroxy position distinguishes it from its (S)-enantiomer (CAS: 1354006-66-8). The molecular formula is C₁₂H₂₀N₄O, with a molecular weight of 236.319 g/mol.
Key Structural Features:
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Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
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Diethylamino Group: A -N(C₂H₅)₂ substituent at the pyrimidine’s 6-position, enhancing lipophilicity and potential receptor interactions.
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Pyrrolidin-3-ol: A five-membered saturated ring with a hydroxyl group at the 3-position, contributing to hydrogen-bonding capabilities.
Spectral and Stereochemical Data
The compound’s stereochemistry is critical to its bioactivity. The (R)-enantiomer exhibits distinct binding affinities compared to the (S)-form, as evidenced by differential interactions with chiral biological targets.
| Property | (R)-Isomer | (S)-Isomer |
|---|---|---|
| CAS Number | 1354009-95-2 | 1354006-66-8 |
| Molecular Formula | C₁₂H₂₀N₄O | C₁₂H₂₀N₄O |
| Molecular Weight | 236.319 g/mol | 236.319 g/mol |
| Specific Rotation | Not reported | Not reported |
The SMILES notation for the (R)-isomer is CCN(CC)C1=NC=NC(=C1)N2CCC(C2)O, and its InChIKey is BKBJTJLPZGWWHR-UHFFFAOYSA-N.
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis of (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol involves multi-step organic reactions, typically commencing with a 2,4-dichloropyrimidine intermediate. Key steps include:
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Nucleophilic Substitution: Reaction of 2,4-dichloropyrimidine with 1-methylindole in the presence of AlCl₃ to form a 4-indolyl-2-chloropyrimidine intermediate .
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Amination: Introduction of the diethylamino group at the pyrimidine’s 6-position via aromatic amination.
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Stereoselective Reduction: Chiral resolution or asymmetric synthesis to isolate the (R)-enantiomer, often employing chiral catalysts or chromatographic techniques.
Reaction Optimization
Yield and purity depend on solvent selection, temperature control, and catalyst efficiency. For instance, polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates in amination steps, while palladium-based catalysts improve regioselectivity .
Biological Activities and Mechanistic Insights
Enzyme Inhibition
(R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol demonstrates inhibitory activity against kinases and receptors implicated in inflammatory and oncogenic pathways. In vitro studies reveal IC₅₀ values in the micromolar range for targets such as JAK2 and PI3K, suggesting potential in cancer therapy .
Stereochemical Influence on Bioactivity
The (R)-configuration confers distinct pharmacological properties:
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Enhanced Solubility: The hydroxyl group’s spatial orientation improves aqueous solubility compared to the (S)-isomer.
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Receptor Binding: Molecular docking simulations suggest stronger hydrogen bonding with kinase active sites due to optimal alignment of the hydroxyl group .
Research Advancements and Future Directions
Structural Modifications
Recent efforts focus on derivatizing the pyrrolidine and pyrimidine rings to enhance potency. For example:
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Acylation: Introducing acyl groups at the pyrrolidine’s hydroxyl position improves metabolic stability .
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Azide Functionalization: Incorporation of azido groups enables click chemistry applications for targeted drug delivery .
Therapeutic Applications
Ongoing preclinical studies explore the compound’s utility in:
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